4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine
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Overview
Description
4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a bromine atom and a pyrazole ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-bromopyrazole with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products can include oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the bromopyrazole moiety but lacks the pyrimidine ring.
2-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both the bromine atom and the pyrazole ring attached to the pyrimidine core.
Properties
Molecular Formula |
C7H5BrN4 |
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Molecular Weight |
225.05 g/mol |
IUPAC Name |
4-bromo-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H5BrN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |
InChI Key |
NRSULQGUJIGUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=N2)Br |
Origin of Product |
United States |
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